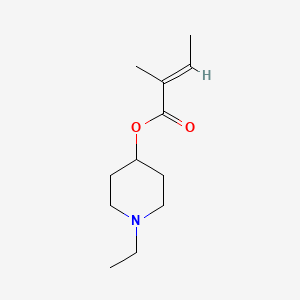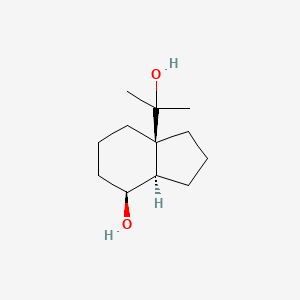
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is a chiral compound with a complex structure It features a hydroxypropan-2-yl group attached to an octahydroinden framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic hydrogenation of an indene derivative, followed by regioselective hydroxylation and subsequent functional group transformations. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and continuous flow systems to ensure efficiency and scalability. The choice of catalysts, solvents, and purification techniques is crucial to obtaining high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxylation and reduction processes. Its structural features allow for the investigation of chiral recognition and binding in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrocarbon framework provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-one
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-amine
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-chloride
Uniqueness
The uniqueness of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol lies in its specific stereochemistry and the presence of the hydroxypropan-2-yl group. These features confer distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C12H22O2/c1-11(2,14)12-7-3-5-9(12)10(13)6-4-8-12/h9-10,13-14H,3-8H2,1-2H3/t9-,10-,12+/m0/s1 |
InChI Key |
WPSHMNVQRDVMFT-JBLDHEPKSA-N |
Isomeric SMILES |
CC(C)([C@@]12CCC[C@H]1[C@H](CCC2)O)O |
Canonical SMILES |
CC(C)(C12CCCC1C(CCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)

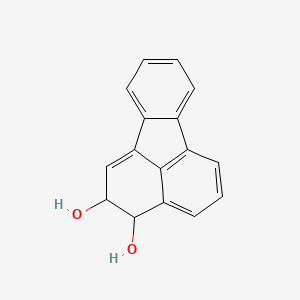
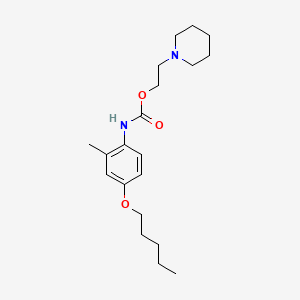
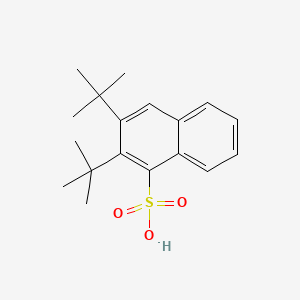

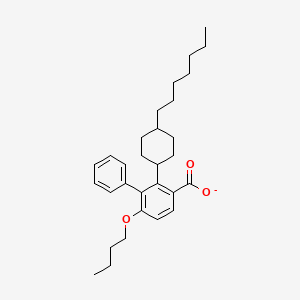
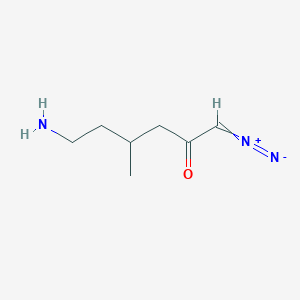
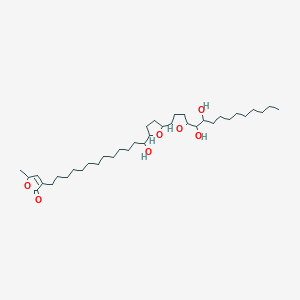
![Adenine,[2,8-3H]](/img/structure/B13788970.png)
